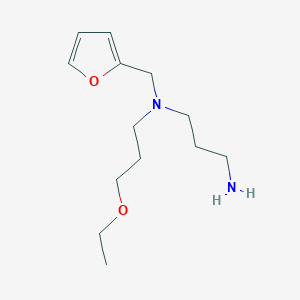
N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine
Übersicht
Beschreibung
N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine (also known as N-3-AP-3-EP-2-FM) is an amine derivative that has been used in scientific research in order to study its biochemical and physiological effects. It has been used in a variety of applications, including synthesis methods, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Functionalization of Glass Surfaces
The amine-reactive nature of compounds similar to N-(3-aminopropyl)-N-(3-ethoxypropyl)-N-(2-furylmethyl)amine makes them suitable for functionalizing glass substrates. Specifically, (3-aminopropyl)triethoxysilane (APTES) can form tightly attached amine-reactive films on glass, which is valuable in bioconjugation applications. Various deposition techniques lead to differences in film morphology and chemical reactivity (Wang & Vaughn, 2008).
Synthesis of 2-Aminoethyl-bis(3-aminopropyl)amine
2-aminoethyl-bis(3-aminopropyl)amine, a related compound, is synthesized using bulk chemicals and a process involving N-Acetylethylenediamine, acrylonitrile, and hydrazine. This synthesis is relevant for creating amines used in various chemical and pharmaceutical applications (Xia Dao-hong, 2009).
Surfactant Biodegradation Studies
N,N-di(3-aminopropyl)dodecylamine and similar compounds have been studied for their surfactant properties and biodegradability. These studies are crucial for understanding the environmental impact and applications of such amines in detergents and cleaning agents (Oskarsson et al., 2007).
Catalytic Applications
The use of this compound-related compounds as catalysts has been explored. For instance, the application of amines in reductive amination processes, which are significant in the synthesis of various chemicals, has been studied (Senthamarai et al., 2018).
Catalysis in Eco-Friendly Processes
Amines are used as catalysts in eco-friendly chemical processes. Studies on amino-grafted metallosilicate materials, such as MCM-41, demonstrate their catalytic activity in reactions like Knoevenagel condensation, highlighting their potential in green chemistry (Blasco-Jiménez et al., 2010).
Magnetic Properties in Metal Complexes
Research has been conducted on the magnetic properties of metal complexes involving amines. For example, manganese(II) complexes with ligands derived from amines like N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine have been synthesized, and their structural and magnetic properties have been explored (Wu et al., 2004).
Eigenschaften
IUPAC Name |
N'-(3-ethoxypropyl)-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-16-10-5-9-15(8-4-7-14)12-13-6-3-11-17-13/h3,6,11H,2,4-5,7-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYFPBCXOHOFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN(CCCN)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189034 | |
| Record name | N1-(3-Ethoxypropyl)-N1-(2-furanylmethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119450-31-5 | |
| Record name | N1-(3-Ethoxypropyl)-N1-(2-furanylmethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(3-Ethoxypropyl)-N1-(2-furanylmethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3081993.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B3082010.png)
![4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082016.png)
![(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide](/img/structure/B3082023.png)


![6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]](/img/structure/B3082045.png)
![N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine](/img/structure/B3082049.png)
![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082075.png)
![(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid](/img/structure/B3082087.png)
![5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid](/img/structure/B3082094.png)